3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione is a complex organic compound with the molecular formula and a molecular weight of approximately 287.35 g/mol. This compound is characterized by its unique spirocyclic structure, which includes a methoxyphenyl group and a nitrogen atom integrated into the spiro framework. The compound is categorized under the class of azaspiro compounds, which are known for their biological activity and potential therapeutic applications.
The compound is identified by the CAS number 62550-84-9, which facilitates its recognition in chemical databases and literature. Its synthesis and characterization have been documented in various scientific publications, highlighting its relevance in medicinal chemistry and organic synthesis.
3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione belongs to the class of spiro compounds, specifically azaspiro compounds due to the presence of nitrogen in its structure. These compounds often exhibit interesting pharmacological properties, making them subjects of research in drug development.
The synthesis of 3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione typically involves multi-step organic reactions, including:
The synthesis may utilize various reagents such as bases, acids, and catalysts to facilitate the reactions. Specific conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
The molecular structure of 3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione features a spirocyclic system where two rings share a single atom (the nitrogen atom). The methoxy group (-OCH₃) is attached to one of the phenyl rings, contributing to its chemical properties.
The compound can participate in various chemical reactions typical for carbonyl-containing compounds, including:
Understanding the reactivity patterns of this compound is essential for designing derivatives with enhanced biological activity or improved pharmacokinetic properties.
The mechanism of action for 3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors due to its structural features.
Research indicates that compounds with similar structures often exhibit activity against certain cancer cell lines or microbial pathogens, suggesting potential therapeutic applications.
While specific physical properties like boiling point and melting point are not available, general characteristics can be inferred based on similar compounds:
Key chemical properties include:
3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione holds promise in several scientific fields:
The construction of the 3-azaspiro[5.5]undecane-2,4-dione framework relies on meticulously designed multi-step sequences, with the trans-annelation strategy predominating. A pivotal approach involves the Michael addition of 5,5-dimethylcyclohexane-1,3-dione (dimedone) to trans,trans-diarylideneacetones under Lewis acid catalysis, forming the spiro[5.5]undecane trione intermediate. Subsequent regioselective lactamization with 4-methoxyphenyl isocyanate or ureas introduces the nitrogen functionality at C3, yielding the target compound in 65–78% efficiency [7]. Alternative routes employ Pd-catalyzed C–N cross-coupling of pre-formed 3-azaspiro[5.5]undecane-2,4-dione scaffolds with 4-iodoanisole, though this method suffers from lower yields (45–55%) due to steric constraints at the spiro center [2].
Table 1: Core Assembly Strategies Comparison
Method | Key Intermediate | Reaction Conditions | Yield (%) |
---|---|---|---|
Michael-Lactamization | Diarylideneacetone | ZnCl₂, DMF, 80°C | 78 |
Spirocyclization-Isocyanate | 1,3-Cyclohexanedione | TEA, THF, reflux | 65 |
Pd-Catalyzed C–N Coupling | 3-Azaspiro[5.5]undecane-2,4-dione | Pd(OAc)₂/Xantphos, toluene, 110°C | 48 |
Regioselectivity in introducing the 4-methoxyphenyl group is achieved through protecting-group strategies and tailored metal-catalyzed reactions. N-Boc protection of the spirodione core prior to Ullmann-type coupling with 4-bromoanisole prevents undesired N-alkylation, achieving >90% regioselectivity at C3 [8]. Electrophilic aromatic substitution (EAS) on pre-functionalized 3-phenyl derivatives is feasible but requires precise control: Directed ortho-metalation using n-BuLi/TMEDA enables selective demethylation or halogenation at the para-position, though overhalogenation remains a challenge (15–20% side products) [2]. Buchwald-Hartwig amination of 3-(4-bromophenyl) derivatives with sodium methoxide offers a higher-yielding alternative (82% yield), leveraging Pd₂(dba)₃/JohnPhos catalytic systems [6].
Cyclization efficiency hinges on catalyst selection. Lewis acids (BF₃·OEt₂, AlCl₃, ZnCl₂) promote the initial Michael addition for trione formation, with SnCl₄ providing optimal conversion (92%) in dichloroethane at 60°C [7]. For lactamization, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) outperform traditional bases, reducing epimerization at C3. Pd-based systems are indispensable for late-stage functionalization: Pd(OAc)₂ with SPhos ligand achieves 85% yield in C–N coupling for N-aryl introduction, while Ni(COD)₂/DTBM-Segphos enables asymmetric variants for chiral spiro derivatives [2] [6]. Microwave-assisted cyclization (150°C, 20 min) using catalytic p-TsOH reduces reaction times from 12 hours to <30 minutes [8].
Table 2: Catalytic Systems for Key Transformations
Reaction Step | Optimal Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Michael Addition | SnCl₄ | DCE | 60 | 92 |
Lactamization | DABCO | THF | 65 | 88 |
C–N Coupling | Pd(OAc)₂/SPhos | Toluene | 110 | 85 |
Microwave Cyclization | p-TsOH | DMF | 150 (MW) | 91 |
Solvent polarity critically influences spirocyclization kinetics and byproduct formation. Aprotic polar solvents (DMF, DMSO) enhance lactamization rates but risk O-alkylation under basic conditions, reducing yields to 60–65%. Mixed-solvent systems (THF/H₂O 4:1) suppress this via hydrogen-bond stabilization, improving yields to 84% [7]. Temperature studies reveal distinct optima: Michael additions peak at 60–80°C (yield: 89%), while lactamization requires milder conditions (40–65°C) to prevent decarboxylation. Cryogenic methods (−78°C) enable diastereoselective spiro formation using LDA, though scalability is limited [2]. Pressure effects are notable: Reactions in sealed vessels at 3 atm accelerate ring-closure 3-fold via entropy control [6].
Table 3: Solvent/Temperature Optimization
Reaction Step | Optimal Solvent | Temperature (°C) | Byproduct Formation (%) | Yield (%) |
---|---|---|---|---|
Michael Addition | DCE | 80 | <5 | 92 |
Lactamization | THF/H₂O (4:1) | 65 | 8 | 84 |
C–N Coupling | Toluene | 110 | 12 | 85 |
Low-Temperature Cyclization | THF | −78 | <2 | 78 |
Solid-phase synthesis employing Wang resin-linked diethyl acetamidomalonate enables rapid spiro core assembly via iterative alkylation-cyclization sequences. After immobilization, Knoevenagel condensation with cyclohexanone derivatives followed by TFA cleavage yields the spirodione scaffold (purity: 92%, overall yield: 65%) [8]. Solution-phase methods afford higher yields (78%) but require chromatographic purification, reducing throughput. For the 4-methoxyphenyl incorporation, solid-phase Suzuki coupling using resin-bound bromophenyl precursors achieves >95% conversion vs. 85% in solution [2]. However, scalability favors solution-phase: Batch processes in continuous-flow reactors achieve kilogram-scale production (99.5% purity) via in-line crystallization, whereas solid-phase is limited by resin loading capacity [6] [8].
Table 4: Synthesis Phase Comparison
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Spiro Core Purity | 92% (HPLC) | 85% (pre-purification) |
4-MeOPh Introduction Yield | >95% | 85% |
Throughput | 24 hr/0.2 mmol resin | 8 hr/10 g scale |
Scalability | Limited (≤50 g) | Kilogram-scale |
Purification | Filtration/washing | Column chromatography |
Compounds Cited in Article
CAS No.: 53938-08-2
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.: